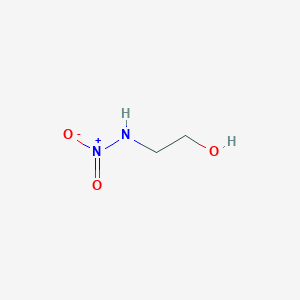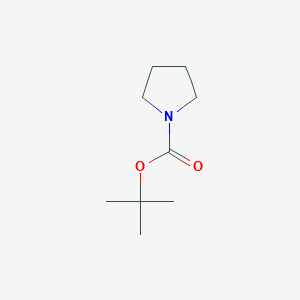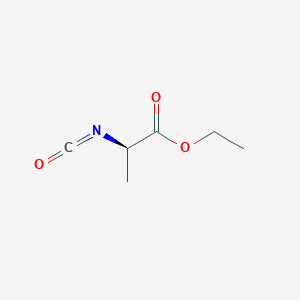
N-(2-Hydroxyethyl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)nitramide: is an organic compound with the molecular formula C2H6N2O3 It is a nitramide derivative, characterized by the presence of a hydroxyethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)nitramide can be synthesized through the reaction of nitramide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product. The reaction can be represented as follows:
Nitramide+Ethylene Oxide→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-Hydroxyethyl)nitramide can undergo oxidation reactions to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The hydroxyethyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroethanol derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted nitramides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Hydroxyethyl)nitramide is used as a building block in the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitramide derivatives on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a stabilizer in the manufacture of explosives.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, it can undergo various biochemical reactions, leading to the formation of active metabolites that exert their effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Hydroxyethyl)phthalimide
- N-(2-Hydroxyethyl)succinimide
- N-(2-Hydroxyethyl)ethylenediamine
Comparison: N-(2-Hydroxyethyl)nitramide is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. Compared to N-(2-Hydroxyethyl)phthalimide and N-(2-Hydroxyethyl)succinimide, this compound exhibits higher reactivity in oxidation and reduction reactions. Additionally, its applications in the synthesis of explosives and pharmaceuticals set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O3/c5-2-1-3-4(6)7/h3,5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATUZCZOMGJGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591447 |
Source


|
| Record name | N-(2-Hydroxyethyl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74386-82-6 |
Source


|
| Record name | N-(2-Hydroxyethyl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)













